molecular formula C7H5ClN2O3 B14361975 N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine CAS No. 93033-30-8

N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine

Cat. No.: B14361975
CAS No.: 93033-30-8
M. Wt: 200.58 g/mol
InChI Key: UDAXAATUAUDQCX-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . . This compound is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine . The reaction typically involves the following steps:

  • Dissolving 2-chloro-5-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol.
  • Adding hydroxylamine hydrochloride to the solution.
  • Adjusting the pH of the reaction mixture to a slightly basic condition using a base such as sodium hydroxide.
  • Stirring the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzaldehyde oximes.

Scientific Research Applications

N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . The nitro and chloro groups contribute to the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: The precursor to N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine.

    2-Chloro-5-nitrobenzylamine: A reduction product of the compound.

    2-Chloro-5-nitrobenzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

93033-30-8

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-[(5-chloro-2-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClN2O3/c8-6-1-2-7(10(12)13)5(3-6)4-9-11/h1-4,11H

InChI Key

UDAXAATUAUDQCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NO)[N+](=O)[O-]

Origin of Product

United States

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